molecular formula C7H8O6 B1236711 (2E)-2-(methoxycarbonylmethyl)but-2-enedioic acid

(2E)-2-(methoxycarbonylmethyl)but-2-enedioic acid

Cat. No. B1236711
M. Wt: 188.13 g/mol
InChI Key: MRNZYUAGJLJQAM-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(methoxycarbonylmethyl)but-2-enedioic acid is the 2-(methoxycarbonylmethyl) derivative of fumaric acid. It is a dicarboxylic acid and a methyl ester. It derives from a fumaric acid. It is a conjugate acid of a (2E)-2-(methoxycarbonylmethyl)but-2-enedioate(2-).

Scientific Research Applications

Synthesis and Molecular Structure

  • Stobbe Condensation Applications: The compound has been utilized in Stobbe condensation processes. One study demonstrated its role in the cyclisation of 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into phenanthrene derivatives, highlighting its potential in synthesizing complex organic structures (Abdel‐Wahhab, El-Assal, Ramses, & Shehab, 1968).
  • Structural Investigation: A related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized using X-ray crystallography and spectroscopic methods, offering insights into the structural properties of similar compounds (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).

Antimicrobial Activity

  • Antimicrobial Activity Assays: The antimicrobial properties of similar compounds have been explored. For instance, a study on novel cis/trans-but-2-enedioic acid esters found that they possessed strong antimicrobial activity against various microorganisms, suggesting potential applications in fighting food-related bacteria and fungi (Ma, Rujin, Zeng, An, Song-shan, & Lijun, 2014).

Chemical Reactions and Synthesis

  • Catalytic Reactions: Studies have been conducted on the use of related compounds in Lewis acid-catalyzed reactions, offering insights into the regio- and stereoselectivities of these reactions, which are valuable for organic synthesis (Sera et al., 1994).
  • Synthesis of Complex Structures: The compound has been used in the synthesis of complex organic structures like dihydro-benzo[1,4]dioxins, demonstrating its utility in organic chemistry and material science (Massacret et al., 1999).

properties

Product Name

(2E)-2-(methoxycarbonylmethyl)but-2-enedioic acid

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

IUPAC Name

(E)-2-(2-methoxy-2-oxoethyl)but-2-enedioic acid

InChI

InChI=1S/C7H8O6/c1-13-6(10)3-4(7(11)12)2-5(8)9/h2H,3H2,1H3,(H,8,9)(H,11,12)/b4-2+

InChI Key

MRNZYUAGJLJQAM-DUXPYHPUSA-N

Isomeric SMILES

COC(=O)C/C(=C\C(=O)O)/C(=O)O

SMILES

COC(=O)CC(=CC(=O)O)C(=O)O

Canonical SMILES

COC(=O)CC(=CC(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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